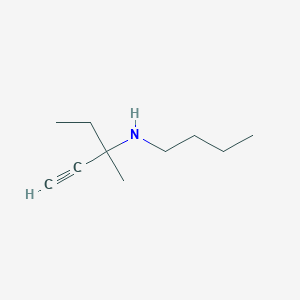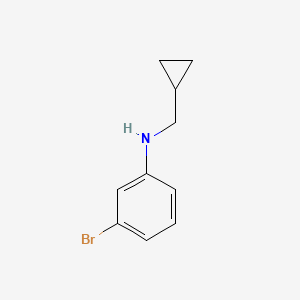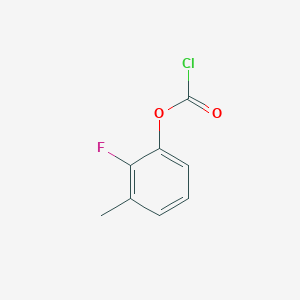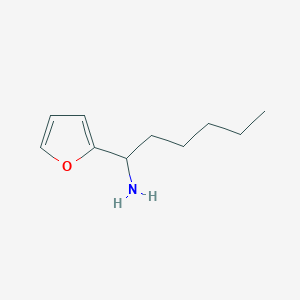
N-butyl-3-methylpent-1-yn-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-methylpent-1-yn-3-amine is an organic compound with the molecular formula C10H19N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is known for its unique structure, which includes a butyl group and a methylpentynyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-methylpent-1-yn-3-amine typically involves the reaction of butylamine with 3-methylpent-1-yne under specific conditions. One common method is the alkylation of butylamine with 3-methylpent-1-yne in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-3-methylpent-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond in the alkyne group to a double or single bond, forming alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated amines or other substituted derivatives.
Applications De Recherche Scientifique
N-butyl-3-methylpent-1-yn-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-butyl-3-methylpent-1-yn-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The alkyne group also provides a site for addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butylamine: A simpler amine with a butyl group attached to the nitrogen atom.
3-methylpent-1-yn-3-amine: Similar structure but lacks the butyl group.
N-methyl-3-butyn-1-amine: Contains a methyl group instead of a butyl group.
Uniqueness
N-butyl-3-methylpent-1-yn-3-amine is unique due to the combination of the butyl and methylpentynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
N-butyl-3-methylpent-1-yn-3-amine |
InChI |
InChI=1S/C10H19N/c1-5-8-9-11-10(4,6-2)7-3/h2,11H,5,7-9H2,1,3-4H3 |
Clé InChI |
XFZXXRASXXUEOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(C)(CC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B13242802.png)
![(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13242811.png)

![1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13242825.png)

![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13242838.png)
![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)

![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one](/img/structure/B13242854.png)
![2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13242865.png)

